molecular formula C35H39NO5S B11699911 4-(decyloxy)-N-[3-phenoxy-5-(phenylsulfonyl)phenyl]benzamide

4-(decyloxy)-N-[3-phenoxy-5-(phenylsulfonyl)phenyl]benzamide

Cat. No.: B11699911
M. Wt: 585.8 g/mol
InChI Key: IKPJLLODMLXVPA-UHFFFAOYSA-N
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Description

N-[3-(BENZENESULFONYL)-5-PHENOXYPHENYL]-4-(DECYLOXY)BENZAMIDE is a complex organic compound that features a benzenesulfonyl group, a phenoxyphenyl group, and a decyloxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(BENZENESULFONYL)-5-PHENOXYPHENYL]-4-(DECYLOXY)BENZAMIDE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is used to form carbon-carbon bonds between aryl halides and boronic acids . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(BENZENESULFONYL)-5-PHENOXYPHENYL]-4-(DECYLOXY)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are used for halogenation reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines or alcohols.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

N-[3-(BENZENESULFONYL)-5-PHENOXYPHENYL]-4-(DECYLOXY)BENZAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism by which N-[3-(BENZENESULFONYL)-5-PHENOXYPHENYL]-4-(DECYLOXY)BENZAMIDE exerts its effects involves the inhibition of specific enzymes, such as carbonic anhydrase IX . This inhibition disrupts cellular processes, leading to effects such as reduced cell proliferation and induced apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(BENZENESULFONYL)-5-PHENOXYPHENYL]-4-(DECYLOXY)BENZAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications in different scientific fields, making it a versatile compound for research and industrial use.

Properties

Molecular Formula

C35H39NO5S

Molecular Weight

585.8 g/mol

IUPAC Name

N-[3-(benzenesulfonyl)-5-phenoxyphenyl]-4-decoxybenzamide

InChI

InChI=1S/C35H39NO5S/c1-2-3-4-5-6-7-8-15-24-40-30-22-20-28(21-23-30)35(37)36-29-25-32(41-31-16-11-9-12-17-31)27-34(26-29)42(38,39)33-18-13-10-14-19-33/h9-14,16-23,25-27H,2-8,15,24H2,1H3,(H,36,37)

InChI Key

IKPJLLODMLXVPA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)S(=O)(=O)C3=CC=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

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